The Spectroscopic Signature of 4-Fluoro-2-methoxybenzyl alcohol: A Technical Guide
The Spectroscopic Signature of 4-Fluoro-2-methoxybenzyl alcohol: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectral Characteristics of 4-Fluoro-2-methoxybenzyl alcohol.
This technical guide provides a detailed analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Fluoro-2-methoxybenzyl alcohol (CAS No. 157068-03-6). Given the limited availability of experimental spectra for this specific compound, this document leverages established spectroscopic principles and comparative analysis with structurally related analogs to offer a robust, predictive characterization. This guide is intended to serve as a valuable resource for the identification, verification, and quality control of 4-Fluoro-2-methoxybenzyl alcohol in research and development settings.
Introduction
4-Fluoro-2-methoxybenzyl alcohol is a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science. As with any specialty chemical, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a powerful toolkit for elucidating the molecular structure and purity of such compounds. This guide presents a detailed, predicted spectral analysis to aid researchers in their work with this molecule.
The predictions herein are derived from a thorough examination of the spectral data of analogous compounds, including benzyl alcohol, 4-methoxybenzyl alcohol, 2-methoxybenzyl alcohol, and various fluorinated isomers. By understanding the electronic effects of the fluoro and methoxy substituents on the benzyl alcohol scaffold, we can anticipate the chemical shifts, vibrational frequencies, and fragmentation patterns with a high degree of confidence.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. The predicted ¹H NMR spectrum of 4-Fluoro-2-methoxybenzyl alcohol in a standard solvent like deuterochloroform (CDCl₃) is expected to exhibit distinct signals corresponding to the aromatic, benzylic, methoxy, and hydroxyl protons.
Methodology for Spectral Prediction
The predicted chemical shifts (δ) and coupling constants (J) are based on the additive effects of the fluoro and methoxy substituents on the aromatic ring of benzyl alcohol. The electron-donating methoxy group and the electron-withdrawing but also electron-donating (through resonance) fluoro group will influence the electron density at each position on the ring, thereby affecting the chemical shifts of the attached protons.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | 7.20 - 7.35 | Doublet of doublets (dd) | J(H-6, H-5) ≈ 8.5, J(H-6, F-4) ≈ 4.5 |
| H-5 | 6.65 - 6.80 | Triplet of doublets (td) | J(H-5, H-6) ≈ 8.5, J(H-5, H-3) ≈ 2.5, J(H-5, F-4) ≈ 8.5 |
| H-3 | 6.60 - 6.75 | Doublet of doublets (dd) | J(H-3, H-5) ≈ 2.5, J(H-3, F-4) ≈ 10.0 |
| -CH₂- | 4.60 - 4.75 | Singlet (may show coupling to OH) | - |
| -OCH₃ | 3.80 - 3.95 | Singlet | - |
| -OH | Variable (typically 1.5 - 2.5) | Broad Singlet | - |
Interpretation and Rationale
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Aromatic Region: The aromatic protons are expected to appear in the range of δ 6.60-7.35 ppm. The proton at the 6-position (H-6) is anticipated to be the most downfield due to its proximity to the electron-withdrawing alcohol group and being ortho to the methoxy group. The protons at the 3 and 5-positions are expected to be more upfield due to the electron-donating effect of the methoxy group. The fluorine at position 4 will introduce characteristic H-F couplings.
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Benzylic Protons: The methylene (-CH₂-) protons adjacent to the aromatic ring and the hydroxyl group are expected to appear as a singlet around δ 4.60-4.75 ppm.
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Methoxy Protons: The three protons of the methoxy (-OCH₃) group will appear as a sharp singlet at approximately δ 3.80-3.95 ppm.
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Hydroxyl Proton: The chemical shift of the hydroxyl (-OH) proton is highly dependent on concentration and temperature and is expected to be a broad singlet.
Hypothetical Experimental Protocol for ¹H NMR
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Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoro-2-methoxybenzyl alcohol in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon framework of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of 4-Fluoro-2-methoxybenzyl alcohol will show distinct signals for each unique carbon atom.
Methodology for Spectral Prediction
The predicted chemical shifts are based on established substituent effects on the benzene ring. The ipso-carbon attached to the fluorine will exhibit a large C-F coupling constant.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-4 (C-F) | 160.0 - 164.0 | ¹J(C-F) ≈ 245 |
| C-2 (C-OCH₃) | 157.0 - 160.0 | ³J(C-F) ≈ 8 |
| C-1 (C-CH₂OH) | 125.0 - 128.0 | ³J(C-F) ≈ 3 |
| C-6 | 128.0 - 131.0 | ⁴J(C-F) ≈ 3 |
| C-5 | 105.0 - 108.0 | ²J(C-F) ≈ 25 |
| C-3 | 100.0 - 103.0 | ²J(C-F) ≈ 21 |
| -CH₂- | 60.0 - 64.0 | - |
| -OCH₃ | 55.0 - 57.0 | - |
Interpretation and Rationale
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Aromatic Carbons: The carbon directly bonded to the fluorine (C-4) is expected to be the most downfield and will appear as a doublet with a large one-bond C-F coupling constant. The carbon bearing the methoxy group (C-2) will also be significantly downfield. The carbons at positions 3 and 5 will be the most upfield due to the ortho and para electron-donating effects of the methoxy group.
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Benzylic and Methoxy Carbons: The benzylic carbon (-CH₂-) is expected around δ 60.0-64.0 ppm, and the methoxy carbon (-OCH₃) around δ 55.0-57.0 ppm.
Hypothetical Experimental Protocol for ¹³C NMR
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Sample Preparation: Use the same sample prepared for ¹H NMR.
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Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
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Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C.
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Data Processing: Process the data similarly to the ¹H NMR spectrum and reference it to the CDCl₃ solvent peak (δ 77.16 ppm).
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200 - 3500 | Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (aromatic) | 1580 - 1620 and 1450 - 1520 | Medium to Strong |
| C-O Stretch (alcohol) | 1000 - 1050 | Strong |
| C-O Stretch (aryl ether) | 1230 - 1270 (asymmetric) | Strong |
| C-F Stretch | 1100 - 1200 | Strong |
Interpretation and Rationale
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Hydroxyl Group: A strong, broad absorption band between 3200 and 3500 cm⁻¹ is the hallmark of the O-H stretching vibration of the alcohol.
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C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups will be just below 3000 cm⁻¹.
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Aromatic Ring: The C=C stretching vibrations of the benzene ring will give rise to characteristic absorptions in the 1450-1620 cm⁻¹ region.
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C-O and C-F Bonds: Strong absorptions corresponding to the C-O stretching of the alcohol and the aryl ether, as well as the C-F stretch, are expected in the fingerprint region (below 1300 cm⁻¹).
Hypothetical Experimental Protocol for IR Spectroscopy
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Sample Preparation: For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film between salt plates can be used.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
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Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectral Data (Electron Ionization - EI)
| m/z Value | Predicted Identity | Interpretation |
| 156 | [M]⁺ | Molecular Ion |
| 139 | [M - OH]⁺ | Loss of hydroxyl radical |
| 125 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 109 | [M - CH₂OH - H]⁺ | Loss of hydroxymethyl radical and hydrogen |
| 97 | [C₆H₄FO]⁺ | Fragmentation of the benzyl group |
Interpretation and Rationale
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Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 156, corresponding to the molecular weight of C₈H₉FO₂.
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Fragmentation Pattern: Benzyl alcohols are known to undergo characteristic fragmentation. The loss of a hydroxyl radical (17 amu) to give a peak at m/z 139 is a likely pathway. Cleavage of the methoxy group (31 amu) would result in a fragment at m/z 125. Further fragmentation of the aromatic ring and side chain will lead to other characteristic ions.
Hypothetical Experimental Protocol for Mass Spectrometry
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Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
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Ionization: Utilize Electron Ionization (EI) at 70 eV.
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Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.
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Detection: Detect the ions and generate a mass spectrum.
Visualizing the Data
Molecular Structure and Atom Numbering
Caption: Molecular structure of 4-Fluoro-2-methoxybenzyl alcohol with atom numbering for NMR assignments.
Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of a chemical compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of 4-Fluoro-2-methoxybenzyl alcohol. The presented data and interpretations are grounded in fundamental principles of spectroscopy and analysis of analogous structures. Researchers and scientists can use this guide as a reliable reference for the characterization of this compound, facilitating its use in further scientific endeavors. It is important to note that while these predictions are based on sound scientific principles, experimental verification is always the gold standard.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

